1,1-Dichlorospiro[2.3]hexane
Description
1,1-Dichlorospiro[2.3]hexane is a bicyclic organic compound featuring a spirocyclic architecture where two rings (a cyclopropane and a cyclobutane) share a single carbon atom. The molecule is substituted with two chlorine atoms at the spiro carbon, which significantly influences its electronic and steric properties. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the construction of strained ring systems and functionalized spiro compounds. Its synthesis often involves halogenation reactions or cycloaddition strategies, as seen in analogous spiro[2.3]hexane derivatives .
Properties
IUPAC Name |
2,2-dichlorospiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2/c7-6(8)4-5(6)2-1-3-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJRKIAUUUNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichlorospiro[2.3]hexane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl chloride with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichlorospiro[2.3]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form spirohexane derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form spirocyclic ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products
Substitution: Spirocyclic alcohols, amines, or ethers.
Reduction: Spirohexane derivatives.
Oxidation: Spirocyclic ketones or carboxylic acids.
Scientific Research Applications
1,1-Dichlorospiro[2.3]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichlorospiro[2.3]hexane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Spiro[2.3]hexane derivatives vary by substituents and heteroatoms, leading to distinct chemical behaviors. Key analogs include:
Reactivity and Stability
- Halogenated Derivatives : The chlorine atoms in this compound enhance its electrophilicity, enabling nucleophilic substitution reactions. This contrasts with 1-oxaspiro[2.3]hexane, where the oxygen atom stabilizes the ring through lone-pair donation, reducing ring strain .
- Nitrogen-Containing Analogs : 1,5-Diazaspiro[2.3]hexane exhibits basicity due to the amine groups, facilitating protonation and coordination chemistry, unlike the neutral 1,1-dichloro compound .
- Solubility and Polarity : The dichloro derivative is less polar than oxygen- or nitrogen-containing analogs, affecting its solubility in organic solvents. For example, 1,5-dioxaspiro[2.3]hexane (logP ~0.5) is more hydrophilic than this compound (logP ~2.8) .
Data Tables
Table 1: Physical Properties of Selected Spiro[2.3]hexane Derivatives
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (H₂O) | LogP |
|---|---|---|---|---|
| This compound | 155–160 (est.) | –50 (est.) | Insoluble | 2.8 |
| 1-Oxaspiro[2.3]hexane | 120–125 | –20 | Slightly soluble | 0.5 |
| 1,5-Dioxaspiro[2.3]hexane | 130–135 | –10 | Moderate | 0.3 |
| 1-Aminospiro[...]carboxylic acid | >200 (dec.) | 180–185 | Soluble (pH <3) | –1.2 |
Q & A
Basic: What are the established methods for synthesizing 1,1-Dichlorospiro[2.3]hexane, and how can purity be confirmed?
The synthesis of this compound is typically achieved via the Parham cyclization method, which involves reacting methylenecyclobutane with sodium methoxide and ethyl trichloroacetate under controlled conditions, yielding the compound in 47% purity. Key steps include temperature regulation (e.g., maintaining reflux conditions) and stoichiometric balancing of reagents. To confirm purity, researchers should employ:
- Infrared (IR) Spectroscopy : Analyze peaks at 781 cm⁻¹ (C-Cl stretching) and 1063 cm⁻¹ (spirocyclic C-C vibrations) .
- Nuclear Magnetic Resonance (NMR) : Validate structural integrity via singlet signals at δ 8.65 (cyclopropyl CH₂) and broad absorption at δ 7.0–8.1 (cyclobutyl CH₂) .
- Elemental Analysis : Compare experimental carbon (47.67%) and hydrogen (5.42%) content with theoretical values (C: 47.71%, H: 5.34%) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing spirocyclic compounds like this compound?
Contradictions in spectroscopic data often arise from conformational flexibility or impurities. To address this:
- Multi-Technique Cross-Validation : Combine IR, NMR, and mass spectrometry to confirm assignments. For example, IR’s 3000 cm⁻¹ peak (C-H stretching) should correlate with NMR’s cyclopropyl CH₂ signals .
- Dynamic NMR Studies : Resolve overlapping peaks by varying temperature to probe rotational barriers in the spiro system .
- High-Resolution Chromatography : Use HPLC or GC-MS to isolate and identify minor impurities that distort spectral data .
Basic: What are the recommended protocols for handling and storing this compound in laboratory settings?
- Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis of the C-Cl bond .
- Solubility Preparation : Prepare stock solutions in anhydrous DMSO (10 mM) to minimize solvent interactions. For aqueous studies, use co-solvents like ethanol (≤5% v/v) to maintain stability .
- Safety : Use inert atmosphere (N₂/Ar) during weighing to prevent oxidation. Confirm compound integrity via periodic NMR checks .
Advanced: What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
To explore reactivity in Suzuki-Miyaura or Stille couplings:
- Catalytic Screening : Test Pd(PPh₃)₄ or Ni(dppf)Cl₂ catalysts in THF/toluene mixtures at 80–110°C. Monitor Cl substitution via loss of IR’s 781 cm⁻¹ peak .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Computational Modeling : Apply DFT (B3LYP/6-31G**) to predict transition states for C-Cl bond activation and compare with experimental yields .
Basic: How should researchers document the synthesis and characterization of this compound for publication?
Follow IUPAC and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Detail reagent quantities (molar ratios), reaction times, and purification methods (e.g., distillation at 153°C) .
- Supporting Information : Include raw spectral data (IR, NMR) and chromatograms. For new compounds, provide HRMS and elemental analysis .
- Reproducibility : Specify equipment calibration (e.g., NMR frequency) and batch-to-batch variability (≤3% yield deviation) .
Advanced: What computational methods are suitable for predicting the conformational stability of this compound?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model spiro ring puckering and assess energy barriers (e.g., chair vs. boat conformers) .
- Quantum Mechanical Calculations : Perform geometry optimizations at the B3LYP/6-31G** level to map potential energy surfaces and identify minima .
- Docking Studies : Predict binding affinities in biological systems by comparing with analogs like 5-hydroxyspiro[2.3]hexane-1-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
